molecular formula C13H19N3O3 B6260297 tert-butyl N-[(hydrazinecarbonyl)(phenyl)methyl]carbamate CAS No. 1033334-00-7

tert-butyl N-[(hydrazinecarbonyl)(phenyl)methyl]carbamate

Cat. No. B6260297
CAS RN: 1033334-00-7
M. Wt: 265.3
InChI Key:
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Description

Tert-butyl N-[(hydrazinecarbonyl)(phenyl)methyl]carbamate (TNHC) is an organic compound that is used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. TNHC is also used in the production of polymers, dyes, and other materials. TNHC is a versatile compound that can be used in a variety of applications.

Mechanism of Action

Tert-butyl N-[(hydrazinecarbonyl)(phenyl)methyl]carbamate has a variety of mechanisms of action. It acts as an alkylating agent, which means it can form covalent bonds with molecules. It also acts as an oxidizing agent, which means it can oxidize molecules. It is also known to act as a chelating agent, which means it can form complexes with molecules.
Biochemical and Physiological Effects
tert-butyl N-[(hydrazinecarbonyl)(phenyl)methyl]carbamate has a variety of biochemical and physiological effects. It is known to inhibit the activity of enzymes, including proteases, phosphatases, and kinases. It is also known to inhibit the activity of proteins, including transcription factors and receptors. tert-butyl N-[(hydrazinecarbonyl)(phenyl)methyl]carbamate is also known to disrupt the function of cells, including the inhibition of cell growth and the induction of apoptosis.

Advantages and Limitations for Lab Experiments

Tert-butyl N-[(hydrazinecarbonyl)(phenyl)methyl]carbamate has a number of advantages and limitations for lab experiments. One advantage is that tert-butyl N-[(hydrazinecarbonyl)(phenyl)methyl]carbamate is relatively stable and can be stored for long periods of time. It is also relatively non-toxic and has low reactivity, making it safe to handle. However, tert-butyl N-[(hydrazinecarbonyl)(phenyl)methyl]carbamate is volatile and can easily evaporate, making it difficult to handle in certain experiments. It is also prone to hydrolysis, which can reduce its effectiveness in certain experiments.

Future Directions

In the future, tert-butyl N-[(hydrazinecarbonyl)(phenyl)methyl]carbamate could be used in the synthesis of new drugs and materials. It could also be used in the development of new methods of synthesis and purification. tert-butyl N-[(hydrazinecarbonyl)(phenyl)methyl]carbamate could also be used in the development of new techniques for drug delivery, such as nanoparticles and liposomes. Additionally, tert-butyl N-[(hydrazinecarbonyl)(phenyl)methyl]carbamate could be used in the development of new methods for the detection of drugs and other compounds. Finally, tert-butyl N-[(hydrazinecarbonyl)(phenyl)methyl]carbamate could be used in the development of new methods for the analysis of drugs and other compounds.

Synthesis Methods

Tert-butyl N-[(hydrazinecarbonyl)(phenyl)methyl]carbamate can be synthesized through a variety of methods. The most common method is the reaction of tert-butyl alcohol and hydrazinecarbonyl chloride. This reaction results in the formation of tert-butyl N-[(hydrazinecarbonyl)(phenyl)methyl]carbamate and an alkyl chloride. The alkyl chloride can be removed by distillation, leaving the tert-butyl N-[(hydrazinecarbonyl)(phenyl)methyl]carbamate. tert-butyl N-[(hydrazinecarbonyl)(phenyl)methyl]carbamate can also be synthesized by the reaction of hydrazinecarbonyl chloride and phenylmethyl alcohol.

Scientific Research Applications

Tert-butyl N-[(hydrazinecarbonyl)(phenyl)methyl]carbamate has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It has also been used in the synthesis of polymers, dyes, and other materials. tert-butyl N-[(hydrazinecarbonyl)(phenyl)methyl]carbamate has also been used in the synthesis of a variety of drugs, including antifungal agents, antineoplastic agents, and anti-inflammatory agents.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[(hydrazinecarbonyl)(phenyl)methyl]carbamate involves the reaction of tert-butyl carbamate with hydrazine hydrate to form tert-butyl hydrazinecarbamate, which is then reacted with benzyl chloroformate to form tert-butyl N-benzylcarbamate. This intermediate is then reacted with phenylhydrazine to form tert-butyl N-[(hydrazinecarbonyl)(phenyl)methyl]carbamate.", "Starting Materials": [ "tert-butyl carbamate", "hydrazine hydrate", "benzyl chloroformate", "phenylhydrazine" ], "Reaction": [ "Step 1: Reaction of tert-butyl carbamate with hydrazine hydrate in ethanol to form tert-butyl hydrazinecarbamate.", "Step 2: Reaction of tert-butyl hydrazinecarbamate with benzyl chloroformate in dichloromethane to form tert-butyl N-benzylcarbamate.", "Step 3: Reaction of tert-butyl N-benzylcarbamate with phenylhydrazine in ethanol to form tert-butyl N-[(hydrazinecarbonyl)(phenyl)methyl]carbamate." ] }

CAS RN

1033334-00-7

Product Name

tert-butyl N-[(hydrazinecarbonyl)(phenyl)methyl]carbamate

Molecular Formula

C13H19N3O3

Molecular Weight

265.3

Purity

95

Origin of Product

United States

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